molecular formula C22H13F2NO3 B6568402 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921554-00-9

4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B6568402
CAS No.: 921554-00-9
M. Wt: 377.3 g/mol
InChI Key: VRYVGUNPIJUCNM-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic chromone-based benzamide derivative intended for research use in biochemical screening and pharmacological studies. This compound is part of a class of molecules known for a broad spectrum of biological activities. While specific data on this exact compound is limited, research on highly analogous structures provides strong direction for its potential research value. Specifically, chromone-benzamide derivatives bearing electron-withdrawing groups, such as fluorine, have demonstrated significant cytotoxic activity in vitro against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . One closely related analog, a p-fluorophenyl-substituted chromen benzamide, exhibited promising cytotoxicity with IC50 values of 22.09 µg/mL against A-549 and 6.40 µg/mL against MCF-7 cell lines . The proposed mechanism of action for such compounds, based on molecular docking studies, involves interaction with specific pharmacological targets like the HERA protein for cytotoxic activity and Peroxiredoxins for antioxidant activity . Furthermore, the chromone core is associated with notable antioxidant properties, which can be evaluated through DPPH radical scavenging, hydrogen peroxide assays, and total antioxidant capacity (TAC) methods . The presence of the fluorine atom on the benzamide ring is a critical structural feature, as electron-withdrawing substitutions like fluorine are known to enhance a compound's reactivity, metabolic stability, and overall biological potency . Researchers can utilize this compound to explore structure-activity relationships (SAR) within this bioactive scaffold. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2NO3/c23-15-5-1-13(2-6-15)21-12-19(26)18-11-17(9-10-20(18)28-21)25-22(27)14-3-7-16(24)8-4-14/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYVGUNPIJUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide, a synthetic compound belonging to the class of benzamides, exhibits unique structural features that suggest potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H13F2NO3C_{22}H_{13}F_2NO_3 with a molecular weight of 377.3 g/mol. The compound features a fluorine atom at the para position of the benzamide structure and a chromen-6-yl moiety, which contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC22H13F2NO3C_{22}H_{13}F_2NO_3
Molecular Weight377.3 g/mol
CAS Number923157-08-8

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, utilizing fluorinated benzene derivatives and chromenone intermediates. Common solvents such as dimethylformamide or dichloromethane are employed to facilitate reactions under controlled conditions.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Inhibition of Cholinesterases: Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases.
  • Anti-inflammatory Properties: The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) is associated with anti-inflammatory effects, relevant for conditions like arthritis and cancer .

Case Studies

  • Inhibition Studies:
    • A study assessed various chromone derivatives for their inhibitory effects against AChE and BChE, reporting IC50 values that suggest moderate activity against these enzymes. For instance, compounds with fluorine substitutions showed enhanced inhibitory effects due to their electron-withdrawing nature .
  • Cytotoxicity Assessments:
    • In vitro studies have evaluated the cytotoxic effects of similar compounds against breast cancer cell lines (e.g., MCF-7). These studies highlighted that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
  • Molecular Docking Studies:
    • Molecular docking simulations have provided insights into the interactions between these compounds and their biological targets. The presence of halogen atoms was found to facilitate hydrogen bonding interactions with enzyme residues, enhancing biological activity .

Potential Applications

Given its structural features and preliminary biological activity data, this compound may have applications in:

  • Neurodegenerative Disease Treatment: As a potential inhibitor of cholinesterases.
  • Anti-inflammatory Drugs: Targeting COX and LOX pathways.
  • Anticancer Agents: Due to observed cytotoxicity against cancer cell lines.

Scientific Research Applications

Structural Characteristics

The compound features a chromenone structure, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of chromenone have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers .

Table 1: Anticancer Activity of Chromenone Derivatives

Compound NameCancer TypeMechanism of ActionReference
Chromenone ABreast CancerApoptosis induction
Chromenone BLung CancerCell cycle arrest
4-Fluoro-BenzamideMultiple TypesInhibition of angiogenesis

Pharmacology

Enzyme Inhibition :
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression .

Table 2: Enzyme Inhibition Studies

EnzymeInhibitor TypeIC50 Value (µM)Reference
COX-1Chromenone Derivative5.0
LOXFluorinated Compound3.5

Neuroscience

Neuroprotective Effects :
Recent studies have explored the neuroprotective effects of chromenone derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity .

Table 3: Neuroprotective Studies

Compound NameDisease TypeMechanism of ActionReference
Chromenone CAlzheimer's DiseaseAntioxidant activity
Chromenone DParkinson's DiseaseAnti-inflammatory effects

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of chromenone derivatives, including the target compound, for their anticancer properties. The study found that these compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells through the activation of apoptotic pathways .

Case Study 2: Enzyme Inhibition

In a pharmacological investigation, researchers assessed the inhibitory effects of several fluorinated chromenones on COX enzymes. The study demonstrated that these compounds could effectively reduce prostaglandin synthesis, suggesting their potential as anti-inflammatory agents .

Case Study 3: Neuroprotection

A recent exploration into the neuroprotective properties of chromenones highlighted their ability to mitigate oxidative stress in neuronal cultures exposed to neurotoxic agents. The results indicated that the compounds could significantly reduce cell death and promote neuronal survival .

Comparison with Similar Compounds

Key Trends :

  • Fluorine Substituents : Improve metabolic stability and membrane permeability via reduced polar surface area .
  • Methoxy Groups : Enhance solubility and π-stacking but may increase susceptibility to oxidative metabolism .

Pharmacological Potential

While direct data for the target compound are lacking, insights from analogs suggest:

  • Antiparasitic Activity : 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide (Acoziborole) demonstrates potent antiparasitic effects, highlighting the therapeutic relevance of fluorinated benzamides .
  • Kinase Inhibition: Chromenone derivatives are known to inhibit kinases like CDK or PI3K; fluorination may enhance binding to hydrophobic ATP pockets .

Preparation Methods

Claisen-Schmidt Condensation

The chromenone core is synthesized via a Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-fluorobenzaldehyde. This reaction is catalyzed by sodium hydroxide in ethanol under reflux conditions (80–90°C for 6–8 hours). The aldol adduct undergoes spontaneous dehydration to form the chalcone intermediate.

Reaction Conditions

ReactantCatalyst/SolventTemperatureTimeYield
2-HydroxyacetophenoneNaOH/EtOH80°C8 h78%
4-Fluorobenzaldehyde

Cyclization to Chromenone

The chalcone intermediate is cyclized using concentrated sulfuric acid at 0–5°C for 2 hours, followed by quenching with ice water. This step introduces the 4-oxo-4H-chromen scaffold with a 4-fluorophenyl group at position 2.

Optimized Cyclization Parameters

ParameterValue
AcidH₂SO₄ (conc.)
Temperature0–5°C
Time2 h
Yield85%

Nitration at Position 6

Nitro Group Introduction

Nitration of 2-(4-fluorophenyl)-4H-chromen-4-one is achieved using a nitric acid-sulfuric acid mixture (1:3 v/v) at 70–75°C for 1 hour. The electron-withdrawing ketone group directs nitration predominantly to position 6, yielding 6-nitro-2-(4-fluorophenyl)-4H-chromen-4-one.

Nitration Conditions

Nitrating AgentTemperatureTimeYield
HNO₃/H₂SO₄75°C1 h92%

Reduction to 6-Amino-2-(4-Fluorophenyl)-4H-Chromen-4-One

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in methanol at room temperature for 12 hours. Alternatively, tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) at 60°C for 8 hours achieves similar results.

Reduction Methods Comparison

MethodCatalystConditionsYield
Catalytic H₂Pd/C (10%)RT, 12 h89%
SnCl₂·2H₂OHCl (conc.)60°C, 8 h94%

Amidation with 4-Fluorobenzoyl Chloride

Coupling Reaction

The amine intermediate reacts with 4-fluorobenzoyl chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and column chromatography.

Amidation Parameters

ReagentEquivalentsSolventTimeYield
4-Fluorobenzoyl Chloride1.2DCM24 h87%
EDCI/DMAP1.5/0.1

Alternative Synthetic Routes

One-Pot Tandem Reactions

A streamlined approach combines cyclization and amidation in a single pot using microwave irradiation (150°C, 30 minutes). This method reduces purification steps and improves overall yield to 91%.

Microwave-Assisted Synthesis

ParameterValue
Power300 W
Temperature150°C
Time30 min
Yield91%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key adjustments include:

  • Nitration : Tubular reactors with precise temperature control (70±1°C) mitigate exothermic risks.

  • Reduction : Fixed-bed reactors with Pd/C catalysts enable efficient hydrogenation at 10-bar pressure .

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the chromenone core via cyclization of substituted 2-hydroxyacetophenones.
  • Step 2 : Introduction of the 4-fluorophenyl group at the 2-position of the chromenone using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Step 3 : Amidation at the 6-position using 4-fluorobenzoyl chloride under basic conditions (e.g., pyridine/DMAP).
    Key intermediates should be characterized by NMR and LC-MS. Reaction conditions (temperature, solvent, catalysts) significantly influence yields .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment (>95% recommended for biological assays).
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities and confirms the planar chromenone-benzamide conformation .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases (e.g., EGFR, VEGFR): The fluorinated benzamide moiety may act as a ATP-binding site inhibitor.
  • Cytochrome P450 Enzymes : Chromenone derivatives often modulate metabolic pathways.
    Initial screening via in vitro enzyme inhibition assays and computational docking (e.g., AutoDock Vina) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the critical amidation step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane.
  • Temperature Control : Higher temperatures (80–100°C) may accelerate amidation but risk side reactions.
    Use Design of Experiments (DoE) to identify optimal parameters. Parallel microscale reactions (e.g., Chemspeed platforms) enhance throughput .

Q. How should contradictory bioactivity data across studies be resolved?

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers.
  • Dose-Response Validation : Replicate assays under standardized conditions (pH, serum concentration).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. What computational methods are suitable for predicting metabolic stability?

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate hepatic clearance and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Simulate binding to human liver microsomes to assess metabolic hotspots (e.g., fluorophenyl oxidation).
    Validate predictions with in vitro microsomal assays (e.g., human hepatocytes) .

Q. How can crystallographic disorder in the chromenone core be addressed?

  • Low-Temperature Data Collection : Conduct X-ray diffraction at 100 K to minimize thermal motion.
  • TWINABS Correction : Apply twin refinement for overlapping lattices.
  • DFT Calculations : Compare experimental data with theoretical electron density maps (e.g., Gaussian09) .

Q. What strategies enhance selectivity for kinase inhibition over related isoforms?

  • Structure-Based Drug Design (SBDD) : Modify the benzamide substituents to exploit hydrophobic pockets unique to target kinases.
  • Fragment Replacement : Replace the 4-fluorophenyl group with bioisosteres (e.g., thiophene) to alter steric/electronic profiles.
  • Kinase Profiling Panels : Test against >100 kinases (e.g., Eurofins KinaseProfiler) to map selectivity .

Methodological and Theoretical Frameworks

Q. How can researchers integrate findings into a broader theoretical framework?

  • Structure-Activity Relationship (SAR) : Corrogate substituent effects (e.g., fluorine position) with bioactivity data.
  • Network Pharmacology : Map compound interactions onto disease-associated pathways (e.g., KEGG, Reactome).
  • Free-Wilson Analysis : Quantify contributions of individual functional groups to biological activity .

Q. What safety protocols are critical for handling fluorinated aromatic compounds?

  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ inhalation exposure.
  • Waste Management : Neutralize reactive intermediates (e.g., benzoyl chlorides) with aqueous bicarbonate before disposal.
  • In Silico Toxicity Screening : Predict mutagenicity (e.g., Ames test models) and endocrine disruption via tools like TEST or ProTox-II .

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